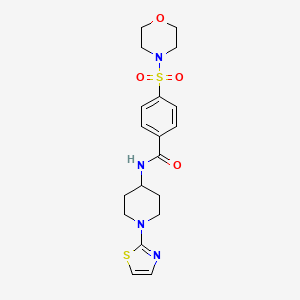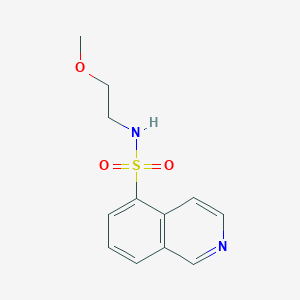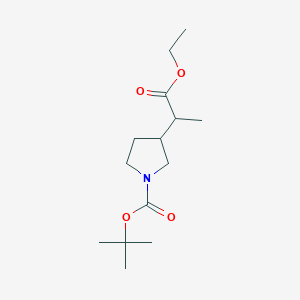
4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide, also known as MPT0B390, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using a variety of methods and has been found to exhibit potent biological activities against various diseases.
Mecanismo De Acción
The mechanism of action of 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegeneration. In vitro studies have shown that this compound inhibits the activity of various enzymes, including AKT, mTOR, and NF-κB, which are involved in cancer cell proliferation and inflammation. The compound has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation in neuronal cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of pro-inflammatory cytokine production, and the reduction of oxidative stress and inflammation in neuronal cells. In addition, the compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is its potent anti-cancer activity and low toxicity towards normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for the compound.
Direcciones Futuras
There are several future directions for the study of 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide. One of the potential applications of the compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to determine the optimal dosage and administration route for the compound in vivo. Furthermore, the development of novel formulations and delivery systems for this compound could enhance its therapeutic potential. Overall, the study of this compound has the potential to lead to the development of novel therapies for various diseases.
Métodos De Síntesis
4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide has been synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 1-(thiazol-2-yl)piperidine, followed by the reaction with morpholine and sulfonyl chloride. The compound has also been synthesized using a one-pot reaction method, which involves the reaction of 4-chlorobenzoic acid, 1-(thiazol-2-yl)piperidine, morpholine, and sulfonyl chloride in the presence of a catalyst. The purity of the synthesized compound has been confirmed using various analytical techniques, including NMR, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications against various diseases, including cancer, inflammation, and neurodegenerative diseases. In vitro studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c24-18(21-16-5-8-22(9-6-16)19-20-7-14-28-19)15-1-3-17(4-2-15)29(25,26)23-10-12-27-13-11-23/h1-4,7,14,16H,5-6,8-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXNMAJJXMYMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2622331.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2622335.png)

![Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2622338.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2622342.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2622345.png)

![tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2622347.png)
![8-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2622348.png)

![Methyl 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B2622351.png)